N-(8-amino-2-oxo-2H-chromen-3-yl)acetamide
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Overview
Description
N-(8-amino-2-oxo-2H-chromen-3-yl)acetamide is a research compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol. This compound is part of the benzopyran family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-amino-2-oxo-2H-chromen-3-yl)acetamide typically involves the reaction of 8-amino-2-oxo-2H-1-benzopyran-3-carboxylic acid with acetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-(8-amino-2-oxo-2H-chromen-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted benzopyran derivatives, which can have different functional groups such as hydroxyl, alkyl, or acyl groups .
Scientific Research Applications
N-(8-amino-2-oxo-2H-chromen-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(8-amino-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A naturally occurring benzopyran derivative with anticoagulant properties.
Warfarin: A synthetic derivative of coumarin used as an anticoagulant medication.
Dicoumarol: Another anticoagulant compound derived from coumarin.
Uniqueness
N-(8-amino-2-oxo-2H-chromen-3-yl)acetamide is unique due to its specific amino and acetamide functional groups, which confer distinct chemical reactivity and biological activity compared to other benzopyran derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
97126-21-1 |
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Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
N-(8-amino-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C11H10N2O3/c1-6(14)13-9-5-7-3-2-4-8(12)10(7)16-11(9)15/h2-5H,12H2,1H3,(H,13,14) |
InChI Key |
WKVKUHYMJHWCAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C(=CC=C2)N)OC1=O |
Origin of Product |
United States |
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